molecular formula C17H19ClN2 B14453528 9-Butylaminoacridine hydrochloride CAS No. 74054-24-3

9-Butylaminoacridine hydrochloride

Cat. No.: B14453528
CAS No.: 74054-24-3
M. Wt: 286.8 g/mol
InChI Key: NRKCZMYJUMGTGH-UHFFFAOYSA-N
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Description

Overview of Acridine (B1665455) Heterocycles as a Research Scaffold

Acridine and its functional analogue, acridone (B373769), are considered highly privileged pharmacophores in medicinal chemistry. nih.gov The unique physical and chemical properties of the acridine nucleus, a linear tricyclic aromatic system, make it a versatile scaffold for drug design. psu.edu Its planar structure is a key feature that facilitates intercalation into DNA and RNA, a mechanism that underpins many of its biological activities. uni.lunih.gov This interaction can interfere with cellular machinery, disrupting DNA replication and transcription, which is particularly relevant in the context of rapidly dividing cells, such as cancer cells. nih.govnih.gov

Beyond its role as a DNA intercalator, the acridine scaffold's properties allow for a wide range of chemical modifications. The positions on the acridine ring, especially position 9, are amenable to substitution, allowing for the synthesis of a vast library of derivatives with diverse biological functions. nih.gov These derivatives have been investigated for a broad spectrum of activities, including anticancer, antimicrobial, antimalarial, antiviral, and anti-inflammatory effects. psu.edunih.gov The ability to modulate the biological activity through substitution makes the acridine heterocycle a valuable and enduring research scaffold. huji.ac.il

Historical Context of Acridine Derivatives in Chemical and Biological Research

The history of acridine derivatives in research is rich and dates back to the early 20th century. The initial exploration of these compounds was pioneered by Paul Ehrlich and L. Benda in 1912, who first proposed their use as antimicrobial agents. researchgate.net This led to the clinical use of acridine derivatives like proflavine (B1679165) and acriflavine (B1215748) as antiseptics, particularly during World War I and II. researchgate.netgoogle.com

The therapeutic applications of acridines soon expanded. Quinacrine (B1676205), a notable 9-aminoacridine (B1665356) derivative, was developed as an antimalarial drug and saw extensive use. researchgate.netgoogle.com In the latter half of the 20th century, the focus of acridine research shifted towards oncology. The discovery of the DNA intercalating properties of acridines paved the way for the development of anticancer agents. uni.lu Amsacrine, a synthetic 9-anilinoacridine (B1211779), was a landmark achievement, becoming the first synthetic DNA intercalating agent approved for clinical use in the treatment of certain types of leukemia. nih.govresearchgate.net This historical progression from antiseptics and antimalarials to anticancer agents highlights the remarkable versatility and sustained interest in the acridine scaffold within the scientific community. researchgate.netumn.edu

Significance of 9-Aminoacridine and its N-Substituted Derivatives in Academic Inquiry

The 9-aminoacridine core is a structure of paramount interest in medicinal chemistry. umn.edu The introduction of an amino group at the 9-position of the acridine ring significantly influences its biological properties. 9-Aminoacridine itself has been identified as an inhibitor of ribosome biogenesis, a fundamental cellular process. nih.gov Derivatives of 9-aminoacridine are known to be potent DNA intercalators and can act as inhibitors of crucial enzymes like topoisomerases and acetylcholinesterase. researchgate.netnih.gov

The N-substitution of 9-aminoacridine provides a powerful tool for modulating its activity. By attaching various substituents to the 9-amino group, researchers can fine-tune the compound's physicochemical properties, such as lipophilicity and basicity, which in turn affects its biological interactions. N-alkylated 9-aminoacridine analogues, for instance, have demonstrated potent activity against prion diseases in cell cultures. umn.edu Furthermore, the nature of the substituent on the nitrogen atom can influence the compound's mechanism of action. For example, while many acridines act via DNA intercalation, certain N-alkyl-9-aminoacridines are thought to function as amphiphilic membrane disruptors. This ability to create a wide array of derivatives with tailored properties underscores the immense significance of 9-aminoacridine and its N-substituted forms in academic and pharmaceutical research.

Rationale for Focused Research on 9-Butylaminoacridine Hydrochloride (C17H18N2)

The focused investigation of this compound is rooted in the systematic exploration of structure-activity relationships (SAR) within the N-substituted 9-aminoacridine series. Research has consistently shown that the nature of the N-substituent at the 9-position plays a critical role in determining the biological activity of the molecule. Specifically, the length and structure of an alkyl chain attached to the 9-amino group can significantly impact the compound's efficacy and mechanism of action.

Studies on a series of N-alkyl-9-aminoacridines have revealed a clear relationship between the length of the alkyl chain and antibacterial activity, with optimal activity observed for chain lengths between 10 and 14 carbons. While a butyl group (a four-carbon chain) falls outside this optimal range for the specific antibacterial activity studied, the investigation of shorter alkyl chains like butyl is crucial for building a comprehensive understanding of the SAR. This allows researchers to probe the lower limits of lipophilicity required for a particular biological effect and to understand how incremental changes in chain length affect interactions with biological targets.

The butyl substituent provides a moderate increase in lipophilicity compared to the parent 9-aminoacridine, which can influence its ability to cross cell membranes and interact with intracellular targets. The hydrochloride salt form of the compound enhances its solubility in aqueous media, which is a desirable property for experimental studies. Therefore, the focused research on this compound is driven by the need to systematically map the chemical space of N-substituted 9-aminoacridines, providing valuable data points that contribute to the rational design of new derivatives with potentially improved or novel biological activities.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Chemical Formula C17H19ClN2
Molecular Weight 286.8 g/mol
Canonical SMILES CCCCNC1=C2C=CC=CC2=NC3=CC=CC=C31.Cl
InChI Key VPOZCJGDFISVRP-UHFFFAOYSA-N
Appearance Crystalline solid
Solubility Soluble in water

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

74054-24-3

Molecular Formula

C17H19ClN2

Molecular Weight

286.8 g/mol

IUPAC Name

N-butylacridin-9-amine;hydrochloride

InChI

InChI=1S/C17H18N2.ClH/c1-2-3-12-18-17-13-8-4-6-10-15(13)19-16-11-7-5-9-14(16)17;/h4-11H,2-3,12H2,1H3,(H,18,19);1H

InChI Key

NRKCZMYJUMGTGH-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=C2C=CC=CC2=NC3=CC=CC=C31.Cl

Origin of Product

United States

Synthetic Methodologies for 9 Butylaminoacridine Hydrochloride and Analogues

General Synthetic Strategies for Acridine (B1665455) Derivatives

Several classical and modern synthetic methods are employed for the construction of the acridine nucleus. These include the Ullmann, Bernthsen, and Friedlander syntheses, as well as Friedel-Crafts reactions and specific condensation reactions.

Ullmann Synthesis

The Ullmann synthesis for acridine derivatives is a multi-step process that begins with the condensation of a primary amine with either an aromatic aldehyde or an aromatic carboxylic acid in the presence of a strong mineral acid, such as sulfuric or hydrochloric acid. nih.govptfarm.pl This initial reaction is followed by a cyclization step to form an acridone (B373769), a ketone-containing analogue of acridine. The acridone is then subjected to reduction and subsequent dehydrogenation to yield the final acridine derivative. nih.gov A modified Ullmann-Goldberg reaction can be used to prepare N-phenylanthranilic acid, a common precursor for 9-chloroacridine (B74977), by reacting o-chlorobenzoic acid with an aniline (B41778) derivative.

Bernthsen Synthesis

The Bernthsen acridine synthesis involves the condensation of a diarylamine with a carboxylic acid or its anhydride (B1165640) in the presence of a Lewis acid catalyst, typically zinc chloride. nih.govwikipedia.org This reaction is generally carried out at high temperatures, often between 200-270°C, and can require long reaction times. wikipedia.org The use of polyphosphoric acid (PPA) as a catalyst can allow for lower reaction temperatures, though it may result in lower yields. wikipedia.org Microwave-assisted Bernthsen reactions have been shown to significantly shorten reaction times and improve yields while using a reduced amount of the Lewis acid catalyst. rsc.org

Table 1: Examples of Bernthsen Acridine Synthesis

Diphenylamine (B1679370) Derivative Carboxylic Acid/Anhydride Catalyst Product Reference
Diphenylamine Acetic Acid ZnCl₂ 9-Methylacridine wikipedia.org
Diphenylamine Benzoic Acid ZnCl₂ 9-Phenylacridine slideshare.net
Diphenylamine 2-Oxo-2H-chromen-4-yl acetic acid ZnCl₂ 4-(Acridin-9-ylmethyl)-2H-chromen-2-one nih.gov

Friedlander Synthesis

The Friedlander synthesis provides a route to quinoline (B57606) and acridine derivatives through the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone or an enolizable aldehyde. organic-chemistry.org For the synthesis of acridines, a common approach involves the reaction of a salt of anthranilic acid with cyclohex-2-enone at elevated temperatures (e.g., 120°C) to produce 9-methyl-1,2,3,4-tetrahydroacridine, which can then be aromatized. nih.govptfarm.pl The reaction is typically catalyzed by acids (e.g., trifluoroacetic acid, p-toluenesulfonic acid) or bases. organic-chemistry.org Microwave-assisted Friedlander reactions have also been developed, offering improved efficiency. nih.gov

Table 2: Examples of Friedlander Synthesis for Acridine Derivatives

2-Aminoaryl Ketone/Aldehyde Methylene-containing Compound Catalyst/Conditions Product Reference
2-Aminoacetophenone hydrochloride 3-Methylcyclohexanone Not specified Tetrahydroacridine derivative jsynthchem.com
2-Aminobenzophenone Cycloheptanone Oxalic acid, Acetic acid 11-Phenyl-6,7,8,9,10-pentahydrocyclohepta[b]quinoline scribd.com
2-Amino-5-chlorobenzophenone Cyclopentanone TFA, Microwave Cyclopenta[b]quinoline derivative nih.gov

Friedel–Crafts Arylation Reactions

Friedel–Crafts reactions, a cornerstone of aromatic chemistry, can be adapted for the synthesis of acridine derivatives. jsynthchem.comjsynthchem.com This approach can involve the arylation of an o-acylaniline with a diaryliodonium salt, catalyzed by a copper salt such as copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂). jsynthchem.com The reaction proceeds through a tandem arylation and intramolecular Friedel-Crafts reaction sequence. researchgate.net These reactions are often carried out at elevated temperatures in solvents like polyethylene (B3416737) glycol (PEG). jsynthchem.com

Condensation Reactions involving Primary Amines and o-Acylanilines

A key strategy for constructing the acridine skeleton involves the condensation of primary amines with o-acylanilines. jsynthchem.com This method is often a component of the Friedel-Crafts approach mentioned above. The reaction leads to the formation of an intermediate that undergoes intramolecular cyclization and subsequent dehydrogenation to yield the acridine product. jsynthchem.com This method offers a modular approach to acridine synthesis, allowing for the introduction of various substituents based on the choice of the starting amine and o-acylaniline. jsynthchem.com

Specific Synthetic Routes to 9-Aminoacridine (B1665356) and its N-Butylamino Analogue

The synthesis of 9-butylaminoacridine hydrochloride is typically achieved through a two-step process starting from N-phenylanthranilic acid.

The first step is the synthesis of the crucial intermediate, 9-chloroacridine. This is accomplished by treating N-phenylanthranilic acid with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃). orgsyn.org The reaction is heated, and after completion, the excess phosphorus oxychloride is removed. The crude 9-chloroacridine can be purified by recrystallization. orgsyn.org

Table 3: Synthesis of 9-Substituted Aminoacridines from 9-Chloroacridine

Amine Solvent/Conditions Product Reference
Ammonium carbonate Phenol, 120°C 9-Aminoacridine orgsyn.org
Pyrrolidine p-Xylene or DMSO 9-Piperidinoacridine clockss.org
Various primary and secondary amines Warming Substituted 9-aminoacridines orgsyn.org

Derivatization Strategies for Structural Modification and Functionalization

The functionalization of the acridine scaffold is crucial for tailoring its biological and chemical properties. nih.gov Strategies often involve the introduction of various substituents to modulate factors such as solubility, binding affinity, and photophysical characteristics. nih.govnih.gov

The inherent fluorescence of the acridine nucleus makes it an attractive scaffold for developing fluorescent probes. nih.gov The introduction of additional reporter groups, or fluorophores, can further enhance or modify these properties for specific applications, such as in competitive binding assays.

One approach involves the condensation of drug molecules with 9-aminoacridine, using a spacer like succinic anhydride. rsc.org This method has been used to label drugs such as metronidazole, zidovudine, and lamivudine. rsc.org The resulting fluorescently-labeled drug molecules can then be used in molecularly imprinted polymer-based assays. rsc.org The synthesis of these derivatives allows for the investigation of their UV-visible absorption and fluorescent properties. rsc.org

Acridone derivatives, which are structurally related to acridines, can also be functionalized with reporter groups. For instance, appending a suitable substituent at the N-10 position of acridone can lead to significant changes in fluorescence upon interaction with biomolecules like ATP and ADP, making them useful for monitoring metabolic processes. nih.gov

Polyamine conjugates of acridine have been synthesized to explore their potential as therapeutic agents. Polyamines are naturally occurring molecules that play a role in cell growth and proliferation, and their concentration is often elevated in cancer cells. nih.gov

A common synthetic strategy for creating polyamine-acridine conjugates involves the reaction of a protected polyamine with a reactive acridine derivative. For example, the Gabriel synthesis has been employed to create antimalarial polyamine-acridine conjugates. nih.gov This method involves treating amines with 6,9-dichloro-2-methoxyacridine (B108733) or 9-chloroacridine, followed by the removal of protective groups. nih.gov The antimalarial activity of the resulting compounds was found to be dependent on the substituents on the acridine ring, the length of the side-chain, and the nature of the main chains. nih.gov

Another approach is the synthesis of polyamine-based anilinoacridine derivatives. nih.gov These compounds have been evaluated for their ability to inhibit P-glycoprotein, a protein associated with multidrug resistance in cancer. nih.gov The synthesis of these derivatives has led to the discovery of potent P-gp inhibitors. nih.gov

The general methods for synthesizing polyamine conjugates often involve the acylation of regioselectively protected polyamines or their alkylation under Fukuyama reaction conditions. nih.gov The Ugi multicomponent reaction has also been identified as a promising method for obtaining various polyamines in high yields. nih.gov

Radiolabeling of acridine derivatives is a key strategy for developing agents for radionuclide therapy and imaging. nih.gov This involves incorporating a radionuclide, such as iodine-125 (B85253) (¹²⁵I), into the acridine structure. nih.gov

Two ¹²⁵I-radiolabeled acridine derivatives, [¹²⁵I]ICF01035 and [¹²⁵I]ICF01040, have been evaluated for their potential in melanoma therapy. nih.gov The synthesis of these compounds allows for the study of their radiotoxicity and cellular localization. nih.gov For instance, [¹²⁵I]ICF01035 was observed in the nuclei of amelanotic melanoma cells and in the melanosomes of melanized melanoma cells, while [¹²⁵I]ICF01040 remained in cytoplasmic vesicles. nih.gov These differences in localization influence their radiotoxic effects. nih.gov

The development of radiolabeled probes is not limited to acridines. Derivatives of other natural compounds, such as chalcones, have also been radiolabeled with isotopes like iodine-125 and technetium-99m for potential use in nuclear medicine. mdpi.com The choice of radionuclide is critical, as different isotopes are suitable for either diagnostic imaging (e.g., PET or SPECT) or therapy (e.g., alpha or beta emitters). mdpi.com

Modern Approaches in Acridine Synthesis Research

Recent research in acridine synthesis has focused on developing more efficient and versatile methods to create a diverse range of acridine derivatives. chemistryviews.org Traditional methods often require harsh conditions and multiple steps. chemistryviews.org

One innovative approach involves a one-pot synthesis that combines the photo-excitation of o-alkyl nitroarenes with a copper-mediated cascade annulation. chemistryviews.org This method simplifies the synthesis of various acridine compounds, including unsymmetrical and multi-substituted derivatives. chemistryviews.org The process starts with the photo-excitation of easily accessible o-alkyl nitroarenes, leading to the formation of key amine intermediates. chemistryviews.org A subsequent copper-induced cascade involving Chan-Lam amination, Friedel-Crafts acylation, and aromatization completes the formation of the acridine derivatives. chemistryviews.org The resulting acridinium (B8443388) salts have shown strong oxidative strength, making them promising photocatalysts. chemistryviews.org

Other modern synthetic strategies include:

Reductive amination, nucleophilic aromatic substitution (SNAr), and addition-elimination as one-pot derivatizations of the 9-aminoacridine scaffold. google.com

Parallel synthesis to create libraries of 9-aminoacridines for screening against diseases like malaria. This approach utilizes triflates of salicylic (B10762653) acid derivatives as novel precursors for 9-chloroacridines. nih.gov

Catalyst-free methods , such as the reaction of anthranils with arylboronic acids, which offer an efficient and atom-economical route to acridines. researchgate.net

A one-pot method for preparing 9-aminoacridine and its derivatives by reacting a 9-chloro or 9-bromo acridine with an amine in a polar aprotic solvent. google.com

Classical methods for acridine synthesis, such as the Bernthsen and Friedländer syntheses, continue to be relevant. pharmaguideline.commdpi.com The Bernthsen synthesis involves the condensation of diphenylamine with carboxylic acids using zinc chloride, while the Friedländer synthesis treats a salt of anthranilic acid with cyclohexane-2-enone to produce 9-methyl acridine. pharmaguideline.commdpi.com

Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

NMR spectroscopy is a powerful analytical tool for elucidating the structure of organic molecules. By observing the behavior of atomic nuclei in a magnetic field, it is possible to map out the connectivity and chemical environment of atoms within a molecule.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. For 9-Butylaminoacridine hydrochloride, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the acridine (B1665455) ring system and the aliphatic protons of the butyl chain.

Aromatic Region: The protons on the acridine core typically appear in the downfield region of the spectrum (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic rings. The complex splitting patterns in this region would correspond to the various protons on the two benzene (B151609) rings of the acridine structure.

Aliphatic Region: The protons of the butyl group would be found in the upfield region (δ 0.9-4.0 ppm). The terminal methyl (CH₃) group would likely appear as a triplet, while the methylene (B1212753) (CH₂) groups would exhibit more complex splitting patterns (e.g., sextet, quintet, triplet) depending on their proximity to the amino group and each other. The methylene group directly attached to the nitrogen would be the most downfield of the aliphatic signals.

Table 1: Predicted ¹H NMR Chemical Shifts for 9-Butylaminoacridine Moiety (Note: These are predicted values and may vary based on solvent and experimental conditions.)

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity
Aromatic-H7.0 - 9.0Multiplet
NH -CH₂~3.5Triplet
NH-CH₂-CH₂ ~1.7Sextet
CH₂-CH₂ -CH₃~1.4Sextet
CH₃ ~0.9Triplet

Carbon-13 (¹³C) NMR spectroscopy provides information about the different carbon environments in a molecule. Each unique carbon atom gives a distinct signal.

Aromatic Region: The carbon atoms of the acridine ring would resonate in the downfield region (δ 110-150 ppm). The carbon atom at the 9-position, being directly attached to the nitrogen, would have a characteristic chemical shift.

Aliphatic Region: The four carbon atoms of the butyl chain would appear in the upfield region (δ 10-50 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for 9-Butylaminoacridine Moiety (Note: These are predicted values and may vary based on solvent and experimental conditions.)

Carbon Assignment Predicted Chemical Shift (ppm)
Aromatic-C110 - 150
C9 (Acridine)~150
C H₂-NH~45
C H₂-CH₂-NH~31
C H₂-CH₃~20
C H₃~14

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable for the definitive assignment of all proton and carbon signals.

COSY: A COSY experiment would reveal the coupling relationships between adjacent protons, confirming the connectivity within the butyl chain and the arrangement of protons on the acridine rings.

HSQC: An HSQC experiment would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the ¹³C NMR spectrum.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

ESI is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like hydrochloride salts. In positive ion mode, ESI-MS of this compound would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺, where M is the free base (9-Butylaminoacridine).

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z), which can be used to determine the elemental composition of the molecule. This is a crucial step in confirming the molecular formula of 9-Butylaminoacridine. The high accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions. Fragmentation analysis in HRMS can also provide further structural confirmation by identifying characteristic losses, such as the butyl group or parts of the acridine ring.

Vibrational Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of a compound reveals characteristic absorption bands corresponding to specific bond stretching and bending frequencies.

For this compound, the IR spectrum would be expected to show a series of bands characteristic of its constituent parts: the acridine ring system, the butylamino side chain, and the hydrochloride salt.

Key expected vibrational modes include:

N-H stretching: The secondary amine in the butylamino group and the protonated nitrogen in the acridine ring will exhibit N-H stretching vibrations. These typically appear as broad bands in the region of 3400-3200 cm⁻¹.

C-H stretching: Aromatic C-H stretching vibrations from the acridine ring are expected to appear at wavenumbers slightly above 3000 cm⁻¹. vscht.cz Aliphatic C-H stretching vibrations from the butyl group will be observed in the 3000-2850 cm⁻¹ region. vscht.cz

C=N and C=C stretching: The stretching vibrations of the C=N and C=C bonds within the aromatic acridine core typically occur in the 1650-1450 cm⁻¹ region.

C-N stretching: The stretching vibration of the C-N bond connecting the butyl group to the acridine ring would likely be found in the 1350-1000 cm⁻¹ range.

C-H bending: Aromatic C-H out-of-plane bending vibrations are characteristic of the substitution pattern on the acridine ring and typically appear in the 900-675 cm⁻¹ region.

A representative table of expected IR absorption bands for this compound is provided below.

Vibrational ModeExpected Wavenumber (cm⁻¹)Functional Group
N-H Stretch3400-3200Secondary Amine (N-H), Acridinium (B8443388) ion (N⁺-H)
Aromatic C-H Stretch>3000Acridine Ring
Aliphatic C-H Stretch3000-2850Butyl Group
C=N and C=C Stretch1650-1450Acridine Ring
C-N Stretch1350-1000Butylamino Group
Aromatic C-H Bend900-675Acridine Ring

This table is generated based on typical ranges for the specified functional groups and does not represent experimentally measured data for this specific compound.

X-ray Diffraction and Quantum Crystallography for Solid-State Structure

Quantum crystallography is an advanced field that combines experimental X-ray diffraction data with quantum mechanical calculations to gain a deeper understanding of the electronic structure of molecules in the crystalline state. nih.govresearchgate.net

Analysis of Electron Density Distribution

Quantum crystallographic methods allow for the detailed analysis of the electron density distribution within the crystal. nih.gov This goes beyond the simple location of atomic nuclei and provides insights into the nature of chemical bonds and the distribution of charge throughout the molecule. For this compound, this analysis could reveal the extent of electron delocalization in the acridine ring and the charge distribution around the protonated nitrogen atom and the chloride ion. The deformation density maps, which show the difference between the actual electron density and that of a hypothetical spherical atom, can highlight the accumulation of electron density in bonding regions and lone pairs. nih.gov

Characterization of Non-Covalent Interactions

The solid-state structure of this compound is stabilized by a network of non-covalent interactions. nih.govmdpi.com X-ray diffraction and quantum crystallography can precisely characterize these interactions, which are crucial for understanding the crystal packing and physical properties of the compound. nih.govresearchgate.netresearchgate.net

Key non-covalent interactions that would be expected in the crystal structure include:

Hydrogen Bonding: Strong hydrogen bonds are likely to form between the protonated nitrogen of the acridine ring (N⁺-H) and the chloride ion (Cl⁻). The secondary amine (N-H) of the butylamino group can also act as a hydrogen bond donor.

π-π Stacking: The planar aromatic acridine rings can stack on top of each other, leading to stabilizing π-π interactions. The distance and geometry of this stacking can be precisely determined. mdpi.com

C-H···π Interactions: Hydrogen atoms of the butyl group or the acridine ring can interact with the π-system of adjacent acridine rings.

Hirshfeld surface analysis is a computational tool often used in conjunction with crystallographic data to visualize and quantify intermolecular interactions in a crystal. researchgate.netresearchgate.net

UV-Visible Absorption Spectroscopy for Electronic Transitions

UV-Visible absorption spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. nihs.go.jp The resulting spectrum is characteristic of the electronic structure of the compound.

The UV-Visible spectrum of this compound is expected to be dominated by the electronic transitions within the extended π-system of the acridine chromophore. Acridine derivatives typically exhibit several strong absorption bands in the UV and visible regions. The spectrum is influenced by the protonation state of the acridine nitrogen and the nature of the substituent at the 9-position.

The absorption bands observed in the UV-Visible spectrum correspond to specific electronic transitions, primarily π → π* transitions within the acridine ring system. The position (λmax) and intensity (molar absorptivity, ε) of these bands provide valuable information about the electronic structure.

A hypothetical UV-Visible absorption data table for this compound in a specified solvent is presented below.

λmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Electronic Transition
~260Highπ → π
~340Moderateπ → π
~400Moderateπ → π
~420Moderateπ → π

This table is illustrative and based on the general absorption characteristics of acridine derivatives. Actual experimental values may vary depending on the solvent and other experimental conditions. The different absorption bands correspond to transitions to different excited states of the acridine system. nih.gov

Computational and Theoretical Investigations of 9 Butylaminoacridine Hydrochloride and Acridine Scaffolds

Quantum-Chemical Calculations for Electronic Properties

Quantum-chemical calculations are instrumental in understanding the intrinsic electronic properties of acridine (B1665455) derivatives, which in turn govern their reactivity and interaction capabilities.

Influence of N-Protonation on Electronic Characteristics

The protonation state of the acridine nucleus, specifically the nitrogen atom, significantly alters the electronic characteristics of the molecule. Studies on the closely related 9-aminoacridine (B1665356) have demonstrated that protonation induces notable changes in the electron density distribution. tandfonline.comnih.govnih.gov This is particularly relevant for 9-Butylaminoacridine hydrochloride, where the heterocyclic nitrogen is protonated.

Protonation leads to a stabilization of the crystal structure, which is attributed to a positive synergy between strong halogen and hydrogen bonds. tandfonline.comnih.gov This alteration in electronic landscape upon protonation can influence the bioavailability of acridine-based drugs, as their solubility can be pH-dependent. tandfonline.comnih.gov The change in molecular architecture upon protonation also modifies the pattern of intermolecular interactions. jppres.com

Electron Density Distribution Analysis

The application of quantum crystallography and topological analysis of electron density provides a detailed depiction of bonding and non-covalent interactions. In studies of 9-aminoacridine, it has been shown that protonation leads to a decrease in the electron density at the bond critical points of N/O-H bonds. tandfonline.comnih.gov This redistribution of electron density is crucial for understanding the nature and strength of intermolecular contacts, such as hydrogen bonds, which are vital for the stability of the crystal lattice and for interactions with biological macromolecules. tandfonline.comnih.gov

The analysis of electrostatic potential mapped on electron density isosurfaces reveals distinct differences between the neutral and protonated forms of acridine derivatives, highlighting regions of positive and negative potential that are key to molecular recognition processes.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For acridine derivatives, docking simulations are frequently employed to understand their interaction with biological targets like DNA and various enzymes.

Studies on 3,9-disubstituted acridines have utilized molecular docking to investigate their binding modes with topoisomerase I and IIα. nih.gov These simulations, in conjunction with experimental data, have helped to elucidate the relationship between the physicochemical properties of the acridine derivatives and their biological activity. nih.gov For instance, a strong correlation between the lipophilicity of the derivatives and their ability to stabilize the intercalation complex with DNA has been identified. nih.gov

Docking studies of other substituted acridine derivatives have also shed light on their potential as anticancer agents by predicting their interactions with receptors such as DNA polymerase epsilon. tandfonline.com These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the active site of the receptor.

Acridine Derivative TypeTargetKey Findings from Docking
3,9-disubstituted acridinesTopoisomerase I and IIαDifferent interaction modes with the two topoisomerase isoforms; correlation between lipophilicity and DNA intercalation complex stability. nih.gov
9-chloro-1-methylacridine-4-carboxylic acidDNA polymerase epsilonSignificant interactions between the ligand and the receptor's active sites. tandfonline.com
Amide-based acridine derivativesVEGFR2, BRAF, PDGFR-αHigh docking scores and identification of key interacting residues, suggesting potential as multi-target anticancer agents. jppres.com
9-phosphorylated acridinesAcetylcholinesterase (AChE), Butyrylcholinesterase (BChE)Prediction of binding modes within the active site gorges of the enzymes. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and binding stability of a ligand-receptor complex over time. This method has become an essential tool in drug discovery and development. mdpi.comnih.gov

For acridine derivatives, MD simulations can offer insights into the flexibility of the ligand and the target, the stability of the binding pose predicted by docking, and the energetic aspects of the interaction. For instance, MD simulations have been used to study the binding of 9-substituted acridine derivatives to DNA, revealing the kinetic pathways of association and dissociation. nih.gov These studies have shown that certain derivatives can access more stable binding modes, which correlates with their biological activity. nih.gov

In studies of other complex molecules, MD simulations have been used to analyze the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of the protein-ligand complex, providing measures of stability and flexibility. mdpi.com Such analyses can help to understand how a ligand like an acridine derivative can induce conformational changes in its target upon binding.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science.

Cohesive Energies of Crystal Lattices

Periodic DFT calculations are a powerful tool for determining the cohesive energies of crystal lattices. For acridine derivatives like 9-aminoacridine, these calculations have confirmed that protonation stabilizes the crystal structure. tandfonline.comnih.gov The cohesive energy is a measure of the energy required to separate the components of a crystal into isolated neutral atoms. The stabilization in the protonated form is due to the presence of strong halogen and hydrogen bonds, which compensate for any destabilizing interactions. tandfonline.comnih.gov These theoretical calculations of cohesive energies are crucial for understanding the stability of different polymorphic forms of a drug substance and can aid in the development of new crystalline formulations.

Compound SystemComputational MethodKey Finding
9-aminoacridine (neutral vs. protonated)Periodic DFTProtonation stabilizes the crystal lattice due to strong halogen and hydrogen bonds. tandfonline.comnih.gov

Intermolecular Interaction Energies

Computational chemistry offers powerful tools to quantify the non-covalent interactions that are crucial for understanding the structure, stability, and molecular recognition properties of acridine derivatives. These interactions, while weaker than covalent bonds, dictate the packing of molecules in crystals and their binding to biological targets.

Theoretical methods such as the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis are instrumental in characterizing and quantifying intermolecular forces. Studies on complexes of acridine with other molecules, such as fenamic acids, reveal the key interactions that stabilize these structures. researchgate.netmdpi.com The primary intermolecular interaction is often an O–H···N hydrogen bond formed between a proton donor group and the nitrogen atom of the acridine ring. researchgate.netmdpi.com

Beyond this primary hydrogen bond, other significant interactions contributing to the stability of acridine-containing crystals include:

π-π Stacking: The planar aromatic rings of the acridine scaffold readily engage in π-π stacking interactions. These are a dominant feature in the crystal packing of many acridine derivatives. researchgate.netmdpi.com The distance between the acridine planes is a critical parameter, with stacking interactions being favorable at distances less than 3.5 Å. researchgate.net

A computational study on the interaction between acridine and DNA highlighted the importance of hydrogen bonds, with HAcridine···ODNA interactions having bond lengths in the range of 2.370 Å to 3.472 Å. nih.gov The analysis of the electron density topology confirmed the non-covalent nature of these interactions. nih.gov

Table 1: Key Intermolecular Interactions in Acridine Scaffolds

Interaction TypeDescriptionTypical Bond Lengths / DistancesComputational Methods for Analysis
O–H···N Hydrogen BondStrong, directional interaction between a hydroxyl group and the acridine nitrogen.-QTAIM, NCI
π-π StackingAttraction between the aromatic π-systems of adjacent acridine rings.< 3.5 ÅQTAIM, NCI
C–H···X (X=O, Cl) Hydrogen BondWeaker hydrogen bonds involving a carbon-hydrogen bond as the donor.2.86 Å (H···O)QTAIM, NCI
van der Waals InteractionsNon-specific attractive or repulsive forces between molecules.-NCI
HAcridine···ODNA Hydrogen BondHydrogen bonds formed between acridine and DNA.2.370 Å - 3.472 ÅDFT

Data synthesized from multiple sources. researchgate.netmdpi.comnih.gov

Elucidation of Sensing Mechanisms through Theoretical Calculations

Theoretical calculations, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), have been pivotal in understanding how acridine-based molecules function as chemosensors. mdpi.comnih.govscielo.org.co These calculations can predict changes in the electronic structure and spectroscopic properties of the sensor molecule upon interaction with an analyte, thereby elucidating the sensing mechanism.

A prominent application of acridine scaffolds is in the detection of anions, such as fluoride (B91410) (F⁻). Theoretical studies on acridine-based thiosemicarbazones and acridinediones have successfully explained their high selectivity for fluoride ions. mdpi.comnih.govscielo.org.co The sensing mechanism often involves a deprotonation of an N-H group on the acridine derivative by the highly basic fluoride ion. mdpi.comnih.gov This proton abstraction leads to a significant change in the electronic structure of the acridine fluorophore, resulting in a visible color change and a "turn-on" fluorescence response. scielo.org.co

Computational models can compare the interaction of the acridine sensor with the target anion (e.g., fluoride) versus other competing anions (e.g., acetate (B1210297), chloride). These calculations can reveal why the interaction with the target is more favorable, thus explaining the observed selectivity. mdpi.comnih.gov For example, quantum mechanical computations explained the selectivity of acridinediones for fluoride over acetate by comparing the interaction energies and resulting electronic transitions. mdpi.comnih.gov

In another example, DFT calculations were used to study a novel 9-aminoacridine derivative that acts as a pH indicator. scielo.br The calculations helped to elucidate the different chemical structures of the compound in acidic, neutral, and basic media, which correspond to its observed color changes. scielo.br The protonation and deprotonation events at different pH values alter the electronic conjugation of the molecule, leading to shifts in its absorption spectrum. scielo.br

The theoretical investigation of the interaction of 9-aminoacridine derivatives with DNA has also shed light on their mechanism of action as potential therapeutic agents. nih.gov DFT simulations can model the intercalation of the acridine ring between DNA base pairs and predict the stability of the resulting complex. nih.govnih.gov These studies often analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand charge transfer processes that may be responsible for the compound's biological activity. nih.govresearchgate.net

Table 2: Application of Theoretical Calculations in Elucidating Sensing Mechanisms of Acridine Scaffolds

Acridine Derivative TypeAnalyte / StimulusSensing MechanismKey Computational Findings
Acridine-based thiosemicarbazonesFluoride anion (F⁻)N-H deprotonation leading to color change and fluorescence enhancement.DFT calculations confirmed the favorable interaction and electronic changes upon F⁻ binding. scielo.org.co
AcridinedionesFluoride anion (F⁻)Fluoride-mediated N-H proton abstraction.TD-DFT calculations explained the selectivity for F⁻ over other anions like acetate. mdpi.comnih.gov
2,4,5,7-tetranitro-9-aminoacridinepH (H⁺/OH⁻)Protonation/deprotonation of the amino group and aromatic system.DFT calculations elucidated the structural changes responsible for the different colors in acidic, neutral, and basic media. scielo.br
9-aminoacridine derivativesDNAIntercalation between base pairs.DFT and molecular dynamics simulations revealed hydrogen bonding and π-π stacking as key interactions. nih.govnih.gov

Data synthesized from multiple sources. mdpi.comnih.govscielo.org.coscielo.brnih.gov

Preclinical Biological Research Applications and Molecular Mechanisms of Action

DNA Intercalation and Topoisomerase Inhibition Studies

The planar aromatic structure of acridine (B1665455) derivatives is central to their biological activity, primarily enabling them to interact directly with cellular DNA and interfere with enzymes that regulate DNA topology. This interference is a key focus of preclinical research into their potential as therapeutic agents.

9-Butylaminoacridine hydrochloride belongs to the acridine family of compounds, which are well-documented DNA intercalators. nih.gov The mechanism of action involves the insertion of the flat, polycyclic aromatic ring system of the acridine core between adjacent base pairs of the DNA double helix. nih.govmdpi.com This non-covalent interaction is primarily driven by hydrophobic forces. mdpi.com

Once intercalated, the acridine molecule causes local structural distortions in the DNA, such as unwinding of the helix and an increase in the distance between the base pairs. nih.gov This structural alteration disrupts the normal function and dynamics of the DNA. nih.gov Consequently, essential cellular processes that rely on the DNA template, namely replication and transcription, are hindered. The distorted DNA structure can obstruct the passage of DNA and RNA polymerases, leading to an arrest of these processes and ultimately inhibiting cell proliferation. The presence of the butylamino side chain at the 9-position can further influence the binding affinity and specificity of the intercalation.

Topoisomerases are vital enzymes that resolve topological problems in DNA, such as supercoiling and entanglement, which arise during replication, transcription, and recombination. mdpi.comnih.gov They function by cleaving DNA strands, allowing for strand passage or rotation, and then religating the cleaved strands. nih.govnih.gov There are two main types: topoisomerase I (Topo I), which cleaves a single DNA strand, and topoisomerase II (Topo II), which cleaves both strands of the double helix. mdpi.comnih.gov

Acridine derivatives are known to act as topoisomerase "poisons." mdpi.comnih.gov Rather than inhibiting the enzymes' catalytic activity directly, they stabilize the transient "cleavable complex," an intermediate state where the topoisomerase is covalently bound to the cleaved DNA strand(s). nih.gov By trapping this complex, the drug prevents the religation of the DNA break. The collision of a replication fork with this stabilized complex can transform the transient single- or double-strand break into a permanent and lethal DNA lesion, triggering downstream pathways that lead to cell cycle arrest and apoptosis. nih.gov Amsacrine, a well-studied anticancer agent, is an acridine derivative that exemplifies this mechanism of poisoning topoisomerase II. mdpi.com Research on various 3,9-disubstituted acridines has demonstrated their ability to inhibit both Topo I and Topo IIα, with some derivatives showing a preference for inhibiting Topo I. mdpi.com The dual inhibition of both topoisomerase types is considered a potential therapeutic advantage over inhibitors that target only one enzyme. mdpi.com

Telomerase is a specialized reverse transcriptase that maintains the length of telomeres—the protective caps (B75204) at the ends of chromosomes. frontiersin.orgmdpi.com This enzyme is typically inactive in most somatic cells but is reactivated in approximately 90% of malignant tumors, granting them replicative immortality. frontiersin.orgnih.gov This makes telomerase an attractive target for cancer therapy. nih.gov

One of the primary mechanisms by which acridine derivatives can inhibit telomerase is through the stabilization of G-quadruplex (GQ) structures. nih.gov The G-rich single-stranded DNA overhang of telomeres can fold into these four-stranded secondary structures. The formation and stabilization of G-quadruplexes at the telomere ends can physically obstruct the telomerase enzyme from binding to its template, thereby inhibiting telomere elongation. nih.gov The planar aromatic surface of acridine compounds makes them effective G-quadruplex ligands. Additionally, telomerase activity is regulated by various protein kinases, and inhibiting these kinases can post-transcriptionally suppress telomerase function. nih.gov

Enzyme Inhibition Beyond DNA-Interacting Enzymes

Beyond their direct interactions with DNA and associated enzymes, acridine-based compounds have been investigated for their ability to inhibit other classes of enzymes, revealing a broader spectrum of biological activity.

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine. nih.govnih.gov The inhibition of these enzymes is a primary strategy for the symptomatic treatment of Alzheimer's disease. nih.govmdpi.com

Several acridine derivatives are known to be potent inhibitors of both AChE and BChE. nih.govnih.gov For instance, 9-aminoacridine (B1665356), a close structural analog of 9-butylaminoacridine, has demonstrated significant inhibitory activity against both enzymes. The inhibition is concentration-dependent, and the presence of the amino group at the 9-position is crucial for this activity. The butylamino substituent in this compound likely modulates this inhibitory potential. Research on similar compounds has shown that acridine derivatives can act as dual inhibitors, targeting both cholinesterases simultaneously. nih.govnih.gov

Table 1: Cholinesterase Inhibitory Activity of 9-Aminoacridine

CompoundTarget EnzymeIC50 (µM)Reference
9-Aminoacridine monohydrochloride monohydrateAcetylcholinesterase (AChE)1.43 ± 0.18 nih.gov
Butyrylcholinesterase (BChE)0.16 ± 0.05 nih.gov

Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, especially those involved in cell growth, proliferation, and survival. nih.govnih.gov Their dysregulation is a hallmark of cancer, making them prime targets for therapeutic intervention. nih.gov

Table 2: Protein Kinase Inhibitory Activity of BPTQ

CompoundTarget KinaseIC50 (µM)Reference
4-butylaminopyrimido[4',5':4,5]thieno(2,3-b)quinoline (BPTQ)VEGFR10.54 nih.govnih.gov
CHK21.70 nih.govnih.gov

Carboxylesterase (CES) Inhibition

Acridine derivatives have been evaluated for their inhibitory effects on various esterase enzymes, including carboxylesterases (CES). While significant research has focused on their inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), particularly in the context of Alzheimer's disease research, their interaction with CES has also been noted. researchgate.net Weak inhibition of CES is considered a favorable property for drug candidates, as it reduces the potential for drug-drug interactions with medications that are metabolized by these enzymes. nih.gov

Studies on 9-phosphorylated acridine derivatives revealed that while some compounds were effective BChE inhibitors, they showed only weak inhibition of CES. nih.gov This selectivity is advantageous, minimizing interference with the metabolism of numerous ester-containing drugs. nih.gov Screenings of chemical libraries, including 9-aminoacridine, have been conducted to profile their effects on cholinesterases and carboxylesterases, confirming that while acridines can be potent cholinesterase inhibitors, their effect on CES is generally less pronounced. dntb.gov.uanih.gov

Modulation of Cellular Pathways and Processes

Disruption of Signaling Pathways (e.g., PI3K/AKT/mTOR, p53, NF-kappaB)

The anticancer effects of acridine derivatives are largely attributed to their ability to interfere with fundamental cellular signaling pathways that govern cell survival, proliferation, and response to stress.

p53 Pathway : Acridine derivatives, including the parent compound 9-aminoacridine, have been shown to be potent activators of the p53 tumor suppressor pathway. nih.gov Research indicates that these compounds stabilize the p53 protein by preventing its ubiquitination, a process that tags the protein for degradation. nih.govtandfonline.com This mechanism of p53 activation is distinct from that induced by typical DNA-damaging agents, as it does not involve phosphorylation at key sites like Ser15 or Ser20. tandfonline.com The stabilized p53 can then transcriptionally activate its target genes, such as Bax, to trigger cell death. tandfonline.comresearchgate.net Studies with chalcone-acridine hybrids further support this, showing an increase in both total and phosphorylated p53 protein levels in treated melanoma cells. semanticscholar.orgnih.gov

NF-kappaB Pathway : The NF-kappaB (NF-κB) signaling pathway is a critical regulator of inflammation and cell survival, and its constitutive activation is a hallmark of many cancers. nih.gov Acridine compounds have been found to inhibit this pathway. Quinacrine (B1676205), a well-known acridine derivative, has been reported to suppress NF-κB-mediated transcription. nih.gov This inhibition can disrupt the pro-survival signals that protect cancer cells from apoptosis. nih.gov While direct studies on this compound are limited, the known activity of related acridines and quinolines suggests that interference with the NF-κB pathway is a likely mechanism contributing to its biological effects. nih.govmdpi.com

Induction of Apoptosis Pathways

A primary mechanism by which acridine compounds exert their anticancer effects is through the induction of apoptosis, or programmed cell death. nih.gov This process is often directly linked to the activation of the p53 pathway.

The induction of p53 leads to the upregulation of pro-apoptotic proteins from the Bcl-2 family, most notably Bax. tandfonline.comresearchgate.net The activation of Bax is a critical step that permeabilizes the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm. This event initiates the intrinsic, or mitochondrial, pathway of apoptosis. rsc.org The released cytochrome c triggers the assembly of the apoptosome and the activation of initiator caspase-9, which in turn activates executioner caspases like caspase-3 and caspase-7, leading to the systematic dismantling of the cell. rsc.org

Studies on various acridine derivatives have confirmed their ability to induce apoptosis through this mitochondrial- and caspase-dependent mechanism in multiple cancer cell lines. nih.govrsc.org For instance, a chalcone-acridine hybrid was found to disrupt the mitochondrial membrane potential, modulate Bcl-2 family proteins, and cause subsequent caspase activation. semanticscholar.org

Acridine Compound TypeKey Apoptotic MechanismAffected Proteins/EventsReference
9-Aminoacridine & Derivativesp53-dependent apoptosisp53 stabilization, Bax activation nih.govtandfonline.com
Benzimidazole Acridine DerivativesMitochondrial pathwayTopo I inhibition, apoptosis induction rsc.org
Chalcone-Acridine HybridsMitochondrial dysfunctionDisruption of mitochondrial membrane potential, Cytochrome c release, Caspase activation semanticscholar.org
General Acridine DerivativesCaspase-dependent intrinsic pathwayDNA double-strand breaks, Caspase-3 activation nih.gov

Anti-Multidrug Resistance Mechanisms in Cancer Cells

Multidrug resistance (MDR) is a major impediment to successful chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively pump drugs out of cancer cells. nih.govmdpi.com Acridine derivatives have emerged as a promising scaffold for developing potent MDR-reversing agents. nih.gov

The primary mechanism for overcoming MDR involves the inhibition of P-glycoprotein. nih.gov By blocking the function of this efflux pump, acridine compounds can increase the intracellular accumulation of co-administered chemotherapeutic drugs, thereby restoring their efficacy. nih.gov This has been demonstrated in studies where acridine derivatives increased the accumulation of the P-gp substrate rhodamine 123 in MDR cancer cells. nih.gov

Interestingly, some acridine derivatives bearing an N,N-diethylamine moiety have shown higher growth-inhibitory activity against P-gp-overexpressing resistant cells (K562/ADM) than their non-resistant counterparts (K562), suggesting a collateral sensitivity or a dual mechanism of action. nih.gov In addition to P-gp, other transporters like the breast cancer resistance protein (BCRP/ABCG2) are also implicated in MDR, and certain acridone (B373769) derivatives have been found to inhibit this protein as well. mdpi.com

Antiprotozoal Activities (e.g., against Plasmodium sp.)

The acridine scaffold is historically significant in the fight against malaria, with quinacrine being one of the earliest synthetic antimalarials. slideshare.net This activity is shared by numerous 9-aminoacridine derivatives, which are effective against protozoan parasites of the Plasmodium genus, the causative agent of malaria. nih.govacs.orgnih.gov

Interference with Hemozoin Formation

A critical process for the survival of the malaria parasite within red blood cells is the detoxification of heme. During hemoglobin digestion, the parasite releases large quantities of toxic free heme. nih.gov To protect itself, the parasite polymerizes this heme into an inert, crystalline pigment called hemozoin. nih.govnih.gov

Inhibition of hemozoin formation is a validated and primary target for quinoline-containing antimalarials and related acridine compounds. nih.govnih.govnih.gov These drugs are thought to accumulate in the parasite's acidic food vacuole, where they bind to heme and cap the growing hemozoin crystal, preventing further polymerization. nih.gov This interference leads to a buildup of toxic free heme, which damages parasite membranes and leads to its death. nih.govnih.gov Several 9-anilinoacridines have been specifically shown to inhibit the formation of β-hematin (the synthetic equivalent of hemozoin) and to form stable drug-hematin complexes, confirming this mechanism of action. nih.gov This targeting of a parasite-specific pathway makes hemozoin inhibition a valuable strategy for antimalarial drug development. nih.govnih.gov

Compound ClassTarget OrganismMechanism of ActionReference
9-AnilinoacridinesPlasmodium falciparumInhibition of β-hematin (hemozoin) formation; formation of drug-hematin complexes nih.gov
9-Aminoacridines (general)Plasmodium sp.Interference with hemozoin synthesis nih.govslideshare.net
QuinacrinePlasmodium falciparumInhibition of hemozoin synthesis nih.gov
Pyronaridine (aza-acridine)Plasmodium falciparumInhibition of hemozoin synthesis nih.gov

Polyamine Transport System (PTS) Modulation

The polyamine transport system (PTS) is a crucial cellular machinery responsible for the uptake of polyamines, which are small, positively charged molecules essential for cell growth and proliferation. nih.gov Due to their high metabolic rate, cancer cells often exhibit an upregulated PTS to meet their increased demand for polyamines. physiology.org This has made the PTS a significant target in cancer research.

In the development of novel therapeutic strategies targeting the PTS, researchers often synthesize conjugates of known drugs with polyamines. The rationale is to hijack the PTS for the selective delivery of cytotoxic agents into cancer cells. In such studies, the unconjugated parent drug serves as a critical control to ascertain that the observed biological effects are indeed due to the polyamine-mediated transport.

The chemical structure of a molecule, particularly the nature of its substituents, plays a pivotal role in its ability to traverse cellular membranes and interact with transport systems. For acridine derivatives, the substituent at the 9-amino position significantly influences their biological activity and cellular uptake.

Furthermore, studies suggest that 9-alkylaminoacridines may function as membrane-active disruptors. nih.gov The N-butyl substituent, by modulating the compound's amphiphilicity, can affect its interaction with the lipid bilayer of the cell membrane. This interaction is a critical factor in the cellular uptake of the compound, whether through passive diffusion or by influencing membrane-bound transport proteins. Therefore, the N-butyl group is a key determinant of the cellular transport mechanisms of this compound.

Antioxidant Activity Research

Reactive oxygen species (ROS) are highly reactive molecules that can cause significant damage to cells, contributing to a variety of diseases. Antioxidants are compounds that can neutralize these harmful ROS. The acridine scaffold has been investigated for its antioxidant properties, with various derivatives showing potential in scavenging free radicals.

Research has shown that 9-aminoacridine derivatives can exhibit significant antioxidant activity. researchgate.net The ability of these compounds to act as antioxidants is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. These assays measure the capacity of a compound to donate a hydrogen atom or an electron to neutralize free radicals.

Studies on various substituted acridines have revealed that the nature and position of substituents on the acridine ring can significantly impact their antioxidant potential. For instance, certain anilinoacridines and acridinylhydrazides have demonstrated excellent free radical scavenging activity, with some compounds showing superior antioxidant potential compared to standard antioxidants like t-butyl-4-hydroxyanisole. researchgate.net While specific data for this compound is not extensively detailed in the provided search results, the general findings for 9-substituted acridines suggest that it likely possesses antioxidant properties worthy of investigation.

Table 1: Free Radical Scavenging Activity of Selected Acridine Derivatives (DPPH Assay)

Compound IC50 (µM) Reference
Acridinylhydrazide Derivative 19 22.15 researchgate.net
Acridinylhydrazide Derivative 16 24.95 researchgate.net
Acridinylhydrazide Derivative 17 34.23 researchgate.net
t-butyl-4-hydroxyanisole (Standard) 44.7 researchgate.net
Acridinylhydrazide Derivative 23 71.75 researchgate.net

Inhibition of Beta-Amyloid Self-Aggregation (Relevant to Neurodegenerative Research)

The aggregation of the beta-amyloid (Aβ) peptide into plaques is a hallmark of Alzheimer's disease. Consequently, the inhibition of this aggregation process is a major therapeutic strategy under investigation for the treatment of this neurodegenerative disorder. The planar structure of the acridine nucleus makes it a promising candidate for interacting with and inhibiting the self-assembly of Aβ peptides. researchgate.netnih.gov

Studies on various acridine derivatives have shown their ability to interfere with the amyloid aggregation of proteins. researchgate.net The planarity of the acridine core is believed to play a crucial role in its anti-amyloid activity, allowing it to intercalate into the amyloidogenic regions of the aggregating proteins. physiology.org Research on tacrine (B349632) (9-amino-1,2,3,4-tetrahydroacridine), a well-known acridine derivative, and its hybrids has demonstrated their potential to inhibit Aβ aggregation. nih.gov

Furthermore, investigations into the structure-activity relationship of acridine derivatives have indicated that the tautomerism of the 9-aminoacridine core, along with specific substitutions, is important for their anti-amyloid properties. researchgate.net While direct studies on this compound are not extensively available in the provided results, the established anti-aggregation properties of the acridine scaffold suggest that it could also exhibit inhibitory effects on beta-amyloid self-aggregation. This potential makes it a compound of interest in the context of neurodegenerative research.

Table 2: Inhibition of Beta-Amyloid (Aβ42) Self-Aggregation by Acridine Derivatives

Compound Inhibition (%) Concentration (µM) Reference
Dihydroacridine Derivative 1d 58.9 ± 4.7 Not Specified researchgate.net
Dihydroacridine Derivative 1e 46.9 ± 4.2 Not Specified researchgate.net
Tacrine-mefenamic acid hybrid Varies Nanomolar range researchgate.net
Indanone derivative 9 Significant 20 inrae.fr
Indanone derivative 14 Significant 20 inrae.fr

Applications As Research Probes and Sensors

Fluorescent Dyes and Probes for Biomolecular Visualization

Acridine-based compounds are extensively utilized as fluorescent labels for the visualization of biomolecules. Their ability to intercalate into nucleic acids and bind to proteins, often with a significant change in their fluorescent properties, makes them powerful tools in molecular and cell biology. For instance, novel 9-aminoacridine (B1665356) peptide derivatives have been designed as long-lifetime fluorescence reporters. rsc.org The fluorescence lifetime of these reporters can be predictably altered when in close proximity to a tryptophan residue, a principle that enables the configuration of fluorescence lifetime-based biochemical assays. rsc.org

This characteristic allows for the sensitive detection and quantification of protein-protein interactions, enzyme activity, and other dynamic biomolecular events. Furthermore, the development of synthetic acridine (B1665455) derivatives has expanded their application as potent DNA-binding agents. nih.gov These compounds can be used to visualize cellular DNA and study processes like apoptosis, which is often induced by their interaction with DNA and inhibition of enzymes like topoisomerase I. nih.gov The versatility of acridine derivatives allows for their chemical modification to target specific cellular components, enhancing their utility in imaging and tracking biomolecules within living cells. nih.gov

Acridine-Based Fluorescent Sensors for Specific Analytes

The development of fluorescent chemosensors from acridine scaffolds allows for the selective detection of various ions and small molecules. These sensors are designed to exhibit a change in their fluorescence upon binding to a specific analyte, enabling its quantification in complex samples.

Detection and Monitoring of Ions (e.g., ClO-) in Water Samples and Biological Systems

Acridine-based fluorescent sensors have been successfully developed for the detection of hypochlorite (B82951) (ClO⁻), a reactive oxygen species with significant roles in physiological and pathological processes. mdpi.comnih.govseoultech.ac.kr One such sensor, an acridine-based fluorescent chemosensor named BK, was synthesized and demonstrated notable fluorescence quenching in the presence of ClO⁻. mdpi.comnih.govseoultech.ac.kr This sensor showed high selectivity for hypochlorite over other reactive oxygen species and guest analytes. mdpi.comnih.govseoultech.ac.kr

The practical applicability of this type of sensor has been demonstrated in environmental and biological samples. For example, the BK probe was effectively used to sense ClO⁻ in water samples and within zebrafish, highlighting its potential for in vivo and environmental monitoring. mdpi.comnih.govseoultech.ac.kr The detection mechanism often involves a chemical reaction between the acridine derivative and the analyte, leading to a distinct change in the fluorophore's electronic structure and, consequently, its emission properties. mdpi.com

Acridine-Based Hypochlorite Sensor Key Findings Reference
Sensor BK Displays significant fluorescence quenching upon interaction with ClO⁻. mdpi.comnih.govseoultech.ac.kr
Selectivity Exhibits high selectivity for ClO⁻ over other reactive oxygen species. mdpi.comnih.govseoultech.ac.kr
Detection Limit Calculated to be 7.65 μM. mdpi.comnih.govseoultech.ac.kr
Applications Successfully applied for sensing ClO⁻ in water samples and zebrafish. mdpi.comnih.govseoultech.ac.kr

Dynamic Monitoring of Intracellular Parameters

The sensitivity of the fluorescence of acridine derivatives to their local environment makes them excellent probes for monitoring dynamic changes in intracellular parameters such as polarity, viscosity, and pH.

Cell Polarity Variation Monitoring

Certain acridine derivatives exhibit solvatochromism, where their fluorescence emission spectrum shifts depending on the polarity of the surrounding solvent. This property has been harnessed to develop probes that can dynamically monitor changes in cell polarity. For example, polarity-sensitive probes have been synthesized from 9-acridine carboxaldehyde and cyano compounds. rsc.org One such probe, an acridine-dicyanoisophorone-based molecule, showed a significant red-shift in its maximum emission wavelength and a 38-fold enhancement in fluorescence intensity as the solvent polarity increased. rsc.org These probes have been successfully used for imaging in HeLa cells, where they can locate in specific organelles like lipid droplets and dynamically monitor changes in intracellular polarity. rsc.org

Intracellular Viscosity Sensing

Similar to polarity, changes in intracellular viscosity can reflect alterations in cellular function and health. Acridine-based molecular rotors have been designed to sense viscosity. rsc.org These probes typically feature a rotatable group attached to the acridine fluorophore. In low-viscosity environments, intramolecular rotation is facile, leading to non-radiative decay and low fluorescence. As viscosity increases, this rotation is hindered, causing a significant enhancement in fluorescence intensity. An acridine-tricyanodihydrofuran based probe, for instance, displayed a 5.6-fold increase in fluorescence intensity at 430 nm as the solution viscosity increased. rsc.org This class of probes enables the real-time monitoring of viscosity changes within living cells. rsc.org

Acridine-Based Intracellular Probes Target Parameter Key Characteristics Observed Changes in HeLa Cells Reference
Acridine-dicyanoisophorone derivative PolarityRed-shifted emission and increased fluorescence with higher polarity.Located in lipid droplets and monitored polarity changes. rsc.org
Acridine-tricyanodihydrofuran derivative ViscosityIncreased fluorescence intensity with higher viscosity.N/A rsc.org
Acridine-cyanofuranone derivative Polarity & Lysosomal StainingPolarity response and ability to stain lysosomes.Stained lysosomes and monitored polarity changes. rsc.org

Lysosomal Staining and Proton Pump Activity Probing

The weak base nature of many acridine derivatives allows them to accumulate in acidic organelles like lysosomes. Acridine orange is a classic example of a lysosomotropic dye that exhibits different fluorescence colors depending on its concentration and the local pH. researchgate.netnih.govufrgs.br In the acidic environment of lysosomes, acridine orange becomes protonated and concentrated, leading to the formation of aggregates that fluoresce red. researchgate.netnih.govufrgs.br In less acidic or neutral compartments, it remains as monomers and fluoresces green. researchgate.netufrgs.br This property is widely used to stain lysosomes and to study lysosomal membrane permeabilization and changes in lysosomal pH. researchgate.netnih.gov

Fluorescent Probes for Protein Determination

Fluorescent probes are widely used to study protein structure, function, and interactions due to their high sensitivity and the ability to provide real-time information. nih.govyoutube.com The fluorescence of a probe is often sensitive to its local microenvironment, including polarity, viscosity, and the presence of specific amino acid residues, which can be exploited to report on protein binding events or conformational changes. biorxiv.org

The 9-aminoacridine scaffold is a well-established fluorophore whose properties are modulated upon interaction with biomolecules. researchgate.net For example, 9-aminoacridine has been employed as a fluorescent probe to investigate the electrical diffuse layer associated with mitochondrial membranes, a process that involves interactions with membrane proteins. nih.gov Its fluorescence quenching is sensitive to the surface charge and ion concentration, demonstrating its utility in probing complex biological interfaces. nih.gov

Furthermore, derivatives of 9-aminoacridine have been specifically engineered as reporters for biochemical assays. A notable study involved the design of 9-aminoacridine peptide derivatives with a long fluorescence lifetime. rsc.org The lifetime of this reporter molecule could be predictably altered when positioned near a tryptophan residue, providing a mechanism for developing fluorescence lifetime-based assays to monitor protein interactions or enzymatic activity. rsc.org While direct and extensive studies on 9-Butylaminoacridine hydrochloride for general protein determination are not widely published, the established behavior of the 9-aminoacridine core as an environmentally sensitive fluorophore supports its potential in this application. Its fluorescence characteristics would likely be altered upon binding to hydrophobic pockets on a protein surface, offering a means for protein quantification or the study of ligand-protein binding.

Table 1: Potential Fluorescent Properties of Acridine Derivatives for Protein Probing

Property Observation with Acridine Derivatives Relevance to Protein Determination
Environmental Sensitivity Fluorescence quenching of 9-aminoacridine is sensitive to the electrical charge and ion concentration at membrane surfaces. nih.gov Changes in fluorescence can indicate binding to charged or polar regions of proteins.
Fluorescence Lifetime The fluorescence lifetime of 9-aminoacridine peptide derivatives can be modulated by proximity to tryptophan residues. rsc.org Enables the development of assays to measure protein-protein or protein-ligand interactions.
Quantum Yield The fluorescence quantum yield of some acridine derivatives increases in less polar environments. rsc.org Binding to hydrophobic pockets in proteins can lead to an enhanced fluorescence signal, allowing for detection and quantification.

| Spectral Shifts | The emission wavelength of certain acridine probes can shift in response to changes in solvent polarity. rsc.org | A shift in emission can report on the nature of the protein binding site. |

Hybridization Probes for Nucleic Acids Research

In nucleic acid research, short oligodeoxynucleotide (ODN) probes are frequently used for the detection and discrimination of specific sequences, such as single nucleotide polymorphisms (SNPs). nih.govnih.gov A significant challenge with short ODNs is their low thermal stability (low melting temperature, Tm), which can compromise their specificity and effectiveness in hybridization assays. nih.govnih.gov One effective strategy to overcome this limitation is the use of DNA intercalating agents, which bind to the DNA double helix and increase its thermal stability. researchgate.net

Acridine derivatives are well-known DNA intercalators. nih.govnih.gov The planar acridine ring stacks between the base pairs of the DNA duplex, an interaction that stabilizes the helical structure and raises the melting temperature. researchgate.netcapes.gov.br Extensive research has focused on optimizing the acridine structure to maximize this stabilizing effect. A comprehensive study on acridine-4-carboxamide derivatives revealed that they significantly enhance the thermal stability of short DNA duplexes. nih.govnih.govresearchgate.netoup.com The research demonstrated that the most effective stabilization was achieved when the acridine ring was decorated with a secondary carboxamide carrying a sterically modest basic functional group connected via a short linker. nih.govnih.gov This structural motif is analogous to that of this compound.

In practical experiments using a 13-base pair ODN probe, the addition of optimized acridine-4-carboxamide derivatives at a concentration of 6.25 µM resulted in a significant increase in the melting temperature of the DNA duplex. researchgate.net The most effective compounds increased the Tm by nearly 8°C, a substantial improvement that enhances probe performance and allows for better discrimination of point mutations. nih.govresearchgate.net Other studies with 3,9-disubstituted acridines have reported increases in the Tm of calf thymus DNA by as much as 10–14°C. researchgate.net The butylamino group at the 9-position of this compound provides the basic function that has been shown to be advantageous for this stabilizing effect, likely by interacting with the phosphate (B84403) backbone of the DNA. nih.gov

Table 2: Effect of Acridine Derivatives on the Melting Temperature (Tm) of a Short DNA Duplex

Acridine Derivative Concentration (µM) ΔTm (°C) Reference
Derivative 2 (Acridine-4-carboxamide) 6.25 ~6.5 researchgate.net
Derivative 4 (Acridine-4-carboxamide) 6.25 ~7.0 researchgate.net

| Derivative 11 (Acridine-4-carboxamide) | 6.25 | ~7.8 | researchgate.net |

Data extracted from a study on the thermal stabilization of a 13-mer/18-mer DNA duplex system designed for HFE gene analysis. ΔTm represents the change in melting temperature compared to the duplex alone. researchgate.net

Table of Compounds

Compound Name
This compound
Acridine-dicyanoisophorone
BDAA12C
Acridine-4-carboxamide
9-aminoacridine
Amsacrine
Quinacrine (B1676205)
2-aminoacridine
4-aminoacridine

Analytical Methodologies for Research Quantification and Validation

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a cornerstone technique for the separation, identification, and quantification of compounds in a mixture. Its application to 9-Butylaminoacridine hydrochloride would leverage the inherent properties of the acridine (B1665455) ring system and the attached butylamino group.

The aromatic, conjugated system of the acridine core in this compound imparts strong ultraviolet (UV) absorbance, making UV detection a highly suitable and accessible method for its quantification. The parent compound, 9-aminoacridine (B1665356), exhibits characteristic absorbance maxima, and it is anticipated that this compound would have a similar UV spectrum, allowing for sensitive detection. nih.gov A study on various 9-aminoacridine derivatives could serve as a basis for selecting an appropriate wavelength for monitoring, likely in the range of 240-400 nm to maximize sensitivity and minimize interference from common solvents and excipients. nih.gov

Reversed-Phase HPLC (RP-HPLC) is the most common mode of HPLC and would be the standard approach for analyzing this compound. In this technique, a non-polar stationary phase (typically C18 or C8) is used with a polar mobile phase. The retention of this compound would be governed by its hydrophobicity, which is significantly influenced by the butyl group.

A typical mobile phase would consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. Adjusting the pH of the aqueous buffer can be crucial for controlling the retention and peak shape of the analyte, as the amino group's ionization state is pH-dependent. An acidic pH would ensure the amine is protonated, which can affect its interaction with the stationary phase. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure efficient elution and good peak resolution, especially if analyzing the compound in a complex matrix.

Any newly developed HPLC method for the quantification of this compound in a research context must be validated to ensure its reliability. The validation would assess several key parameters:

Linearity: This establishes the relationship between the concentration of the analyte and the detector response. A series of standard solutions of this compound would be prepared and injected to construct a calibration curve. The linearity is typically expressed by the correlation coefficient (r²), which should ideally be close to 1. For a similar compound, aminoacridine hydrochloride, linearity was established in the range of 1.00–10.00 µg/mL. nih.gov

Sensitivity (LOD and LOQ): The Limit of Detection (LOD) is the lowest concentration of the analyte that can be reliably detected, while the Limit of Quantitation (LOQ) is the lowest concentration that can be quantified with acceptable precision and accuracy.

Precision: This measures the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (intra-day, inter-day, and between analysts).

Accuracy: This refers to the closeness of the measured value to the true value. It is often determined by spiking a blank matrix with a known amount of the analyte and calculating the percentage recovery.

Robustness: This is the ability of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate), providing an indication of its reliability during normal use.

Table 1: Hypothetical HPLC Method Validation Parameters for this compound

ParameterSpecificationHypothetical Value for this compound
Linearity (r²)≥ 0.9990.9995
RangeDependent on application1 - 50 µg/mL
LODSignal-to-Noise ratio of 3:10.2 µg/mL
LOQSignal-to-Noise ratio of 10:10.7 µg/mL
Precision (%RSD)≤ 2%< 1.5%
Accuracy (% Recovery)98 - 102%99.5%
RobustnessNo significant change in resultsMethod remains reliable within tested variations

This table presents hypothetical data based on typical validation results for similar compounds and serves as a guideline for what would be expected from a validated method.

Since this compound is a secondary amine, pre-column derivatization could be employed to enhance its detectability, particularly for fluorescence detection, or to improve its chromatographic behavior. While the native fluorescence of the acridine ring is strong, derivatization can shift the excitation and emission wavelengths to a region with less background interference.

Common derivatizing agents for secondary amines include 9-fluorenylmethyl chloroformate (FMOC-Cl) and dansyl chloride. thermofisher.comlibretexts.org These reagents react with the amine group to form a highly fluorescent derivative. The reaction conditions, such as pH, temperature, and reaction time, would need to be optimized to ensure complete and reproducible derivatization. thermofisher.com

Table 2: Potential Pre-column Derivatization Reagents for Secondary Amines

Derivatizing AgentFunctional Group TargetedDetection Method
9-Fluorenylmethyl chloroformate (FMOC-Cl)Primary and Secondary AminesFluorescence, UV
Dansyl ChloridePrimary and Secondary Amines, PhenolsFluorescence, UV
o-Phthalaldehyde (OPA)Primary Amines (in presence of a thiol)Fluorescence

This table outlines potential derivatization strategies; specific applicability to this compound would require experimental verification.

Comparative Analysis with Other Spectrophotometric Methods

While HPLC is the gold standard for separation and quantification, simpler spectrophotometric methods can be used for preliminary analysis or for the determination of the compound in the absence of interfering substances. A study on the hydrolysis of 9-amino-substituted acridines utilized UV-visible spectrophotometry to monitor the reaction by observing changes in absorbance at a specific wavelength. nih.gov This approach could be adapted to quantify this compound in pure solutions by measuring its absorbance at its λmax. However, this method lacks the specificity of HPLC and would be susceptible to interference from any other UV-absorbing compounds in the sample.

Considerations for Sample Preparation and Detection in Research Settings

The preparation of samples containing this compound for HPLC analysis is a critical step to ensure accurate and reproducible results. The choice of sample preparation technique will depend on the sample matrix.

For bulk material or pure solutions: Simple dissolution in a suitable solvent, often the mobile phase, followed by filtration through a 0.22 or 0.45 µm filter to remove any particulate matter is typically sufficient.

For complex matrices (e.g., biological fluids, reaction mixtures): More extensive sample cleanup may be necessary to remove interfering components. Techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) could be employed. Given the hydrophobic nature of the butyl group, a reversed-phase SPE cartridge could be effective in isolating the compound from more polar matrix components. The choice of extraction solvents and elution conditions would need to be carefully optimized to ensure high recovery of the analyte.

When detecting this compound, it is important to consider its potential for hydrolysis, especially at certain pH values, which could lead to the formation of 9-acridone. nih.gov Therefore, sample and standard solutions should be prepared fresh and stored under conditions that minimize degradation (e.g., protected from light, controlled temperature).

Future Research Directions and Unexplored Avenues

Design and Synthesis of Novel 9-Butylaminoacridine Hydrochloride Analogues with Enhanced Specificity

The future of 9-aminoacridine-based research heavily relies on the design and synthesis of new analogues with improved target specificity and reduced off-target effects. The core strategy involves the chemical modification of two key areas: the tricyclic acridine (B1665455) core and the amine sidechain. ucsf.edu Parallel synthesis strategies are being developed to rapidly generate large libraries of these compounds, allowing for extensive screening and identification of promising candidates. ucsf.edunih.gov

Key synthetic approaches include:

Nucleophilic Aromatic Substitution (SNAr): A common method for creating 9-substituted acridines by reacting 9-chloroacridine (B74977) with various primary amines, phenols, or hydrazides. researchgate.net

One-Pot Derivatizations: Developing efficient, single-step reactions, such as direct reductive amination of aldehydes with a 9-aminoacridine (B1665356) compound, to streamline the synthesis process and improve yields. google.com

Solid-Phase Synthesis: This technique allows for the rapid generation of diverse 9-anilinoacridine (B1211779) derivatives with variable spacer lengths and different functional groups (charged, polar, or hydrophobic) to enhance binding affinity and biological activity. google.com

Buchwald Coupling: Used in the synthesis of the 9-chloroacridine intermediates, this cross-coupling reaction is crucial for building the diarylamine core structure. nih.gov

Researchers are exploring the addition of various substituents, such as methyl, methoxy, and chloro groups, at different positions on the acridine ring to modulate the compound's physicochemical properties and biological activity. nih.gov The introduction of electron-donating or electron-withdrawing groups can significantly alter the molecule's behavior. google.com For instance, recent studies have focused on synthesizing derivatives to act as anti-inflammatory agents by mitigating the high cytotoxicity of the parent compound, 9-aminoacridine. researchgate.net By creating and testing a variety of these new molecules, scientists aim to establish clear structure-activity relationships (SAR) that will guide the design of future compounds with precisely engineered functions. nih.govresearchgate.net

Advanced Computational Modeling for Predicting Structure-Function Relationships and Optimizing Derivatives

Advanced computational techniques are becoming indispensable for accelerating the discovery and optimization of 9-aminoacridine derivatives. These in silico methods provide deep insights into how these molecules interact with biological targets, saving significant time and resources compared to traditional laboratory experiments. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of this approach. QSAR models use statistical methods to create mathematical relationships between the chemical structures of a series of compounds and their biological activity. mdpi.comnih.gov By analyzing molecular descriptors—such as polar surface area, dipole moment, and molecular weight—researchers can build models that reliably predict the activity of newly designed, unsynthesized compounds. mdpi.com These models are rigorously validated to ensure their predictive power. nih.gov

Molecular docking is another critical tool. It simulates the binding of a ligand (the acridine derivative) to the active site of a target protein, such as an enzyme or receptor. youtube.com This technique helps to:

Predict the binding affinity and orientation of the molecule within the target's binding pocket. youtube.com

Identify key amino acid residues that are crucial for the interaction. mdpi.com

Understand the types of interactions involved, such as hydrogen bonds and hydrophobic interactions. nih.gov

For example, docking studies have been used to investigate how 9-aminoacridine derivatives bind to enzymes like acetylcholinesterase, a key target in Alzheimer's disease research, and to bacterial DNA. nih.govnih.gov The insights from docking can then inform the design of new derivatives with improved binding and, consequently, higher potency. mdpi.com

Finally, molecular dynamics (MD) simulations are used to validate the stability of the ligand-protein complexes predicted by docking. These simulations model the movement of atoms over time, confirming that the designed compound remains stably bound in the active site. mdpi.com Together, these computational methods create a powerful workflow for the rational design and optimization of novel this compound derivatives.

Integration of this compound in Advanced Bioimaging Techniques

The inherent fluorescent properties of the acridine scaffold make it a highly attractive candidate for the development of advanced probes for bioimaging. nih.gov Acridine derivatives, such as Acridine Orange, are well-known fluorescent dyes that can easily penetrate cell membranes and are used to stain nucleic acids and acidic cellular compartments like lysosomes. nih.govaatbio.com This ability to visualize cellular structures and processes in living cells opens up significant research avenues. nih.govaatbio.com

Future research is focused on designing novel acridine-based probes with tailored photophysical properties. By reacting 9-acridine carboxaldehyde with different cyano compounds, scientists have created probes that are sensitive to changes in the cellular microenvironment, such as polarity and viscosity. rsc.orgresearchgate.net

Probe TypeProperty SensedFluorescence ChangeCellular Target
Acridine-dicyanoisophoronePolarityFluorescence intensity increases 38-fold with increasing solvent polarity. rsc.orgresearchgate.netLipid Droplets rsc.orgresearchgate.net
Acridine-tricyanodihydrofuranViscosityFluorescence intensity enhances 5.6 times as viscosity increases. rsc.orgresearchgate.netLysosomes rsc.orgresearchgate.net

These environmentally sensitive probes can dynamically monitor changes within cells, offering insights into metabolic processes. rsc.org Another innovative approach involves creating surfactant-like acridone (B373769) derivatives that exhibit aggregation-induced emission (AIE). mdpi.com These compounds are non-fluorescent in a water-based solution but emit a strong orange light after being taken up by cells, making them excellent for cellular imaging. mdpi.com The development of such "smart" probes, which light up or change color in response to specific biological cues, is a key direction for future bioimaging applications of the acridine scaffold.

Exploration of this compound and its Scaffolds in Novel Materials Science and Catalysis

The unique chemical structure of the acridine heterocycle is being explored for applications beyond biology, particularly in materials science and catalysis. The aromatic, electron-rich nature of the acridine ring system provides properties that are desirable for creating new functional materials and efficient catalysts. mdpi.com

In materials science, acridine derivatives are being investigated for their potential use in:

Corrosion Inhibition: The acridine structure, with its aromatic rings and nitrogen atom, can effectively adsorb onto metal surfaces, protecting them from corrosion. mdpi.com Acridine has demonstrated high inhibition efficiency for carbon steel and aluminum alloys. mdpi.com

Organic Electronics: The photophysical properties that make acridines useful in bioimaging also suggest potential applications in organic light-emitting diodes (OLEDs) and other electronic devices.

In the field of catalysis, acridine-based "pincer" complexes are showing remarkable promise for promoting sustainable chemical reactions. rsc.orgrsc.org These complexes, which feature a central acridine core flanked by phosphine (B1218219) ligands (PNP), exhibit unique reactivity. rsc.orgrsc.org

Key features and applications of acridine-based catalysts include:

Fluxionality: The labile coordination of the central nitrogen atom allows the complex to adapt its structure, which is key to its catalytic activity. rsc.orgrsc.org

Water Resistance: Unlike many other pincer complexes, acridine-based catalysts can function effectively in the presence of water, enabling greener chemical processes. rsc.org

Sustainable Transformations: They have been successfully used to catalyze important reactions such as the selective conversion of primary alcohols to primary amines using ammonia (B1221849) and the synthesis of N-heteroaromatics. rsc.org

Nanocatalysts: Recent innovations include the development of heterogeneous nanocatalysts incorporating acridine structures, which offer high efficiency and can be easily recycled. researchgate.net

The exploration of the acridine scaffold in these non-biological fields represents a significant and largely untapped area for future research, promising advancements in both industrial and environmental technologies.

Synergistic Research Combining Synthetic Chemistry, Molecular Biology, and Pharmacology for Integrated Discoveries

The most impactful future discoveries involving this compound and its analogues will likely emerge from highly integrated, interdisciplinary research. A synergistic approach that combines the strengths of synthetic chemistry, molecular biology, and pharmacology is essential for translating fundamental chemical innovations into functional applications. rice.edu

This integrated workflow creates a powerful feedback loop for discovery:

Design and Synthesis (Synthetic Chemistry): Chemists design and create novel 9-aminoacridine derivatives with specific structural modifications intended to enhance activity or confer new properties. ucsf.eduresearchgate.netgoogle.com This may involve parallel synthesis to generate large libraries of compounds for high-throughput screening. nih.gov

Computational Prediction (Molecular Modeling): Before or in parallel with synthesis, computational chemists use QSAR and molecular docking to predict the biological activity and binding modes of the designed compounds, helping to prioritize the most promising candidates for synthesis and testing. mdpi.comnih.gov

Biological Evaluation (Molecular & Cell Biology): Biologists test the synthesized compounds in vitro. This includes assessing their effects on specific molecular targets (e.g., enzymes, nucleic acids) and their activity in cell-based assays. nih.govmdpi.com Advanced bioimaging techniques using fluorescently-tagged acridines can be employed here to visualize the compound's intracellular localization and effects. rsc.orgmdpi.com

This collaborative cycle, where biological and pharmacological results directly inform the next round of chemical design and synthesis, is crucial for accelerating progress. rice.edu It allows for the rational optimization of lead compounds, moving efficiently from an initial chemical scaffold to a highly specialized molecule designed for a specific purpose, whether as a therapeutic agent, a bioimaging probe, or a novel material. rice.edumdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.